Tofimilast PDE4 Isoform Inhibition Profile: Distinct Subtype Potency Relative to Roflumilast
Tofimilast exhibits a defined PDE4 isoform inhibition profile with IC₅₀ values of 23 nM (PDE4A), 13 nM (PDE4B), and 13 nM (PDE4D), while showing weak to no inhibition of PDE4C and no activity against PDE1, PDE2, PDE3, PDE5, PDE6, or PDE7 [1]. In a direct head-to-head comparison using PDE4B as the assay target, Tofimilast demonstrated an IC₅₀ of 1.6 nM, positioning its potency between roflumilast (IC₅₀ = 390 pM = 0.39 nM) and cilomilast (IC₅₀ = 74 nM) [2].
| Evidence Dimension | PDE4B enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Roflumilast: 390 pM (0.39 nM); Cilomilast: 74 nM |
| Quantified Difference | Tofimilast is 4.1-fold less potent than roflumilast and 46-fold more potent than cilomilast at PDE4B |
| Conditions | Recombinant PDE4B enzyme inhibition assay |
Why This Matters
This intermediate potency at PDE4B, combined with defined isoform selectivity, enables researchers to benchmark Tofimilast's anti-inflammatory window relative to both the clinically approved roflumilast and the discontinued cilomilast.
- [1] Duplantier AJ, Bachert EL, Cheng JB, et al. SAR of a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-α]pyridines as potent inhibitors of human eosinophil phosphodiesterase. J Med Chem. 2007;50(2):344-349. View Source
- [2] Tralau-Stewart CJ, Williamson RA, Nials AT, et al. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: In vitro, kinetic, and in vivo characterization. J Pharmacol Exp Ther. 2011;337(1):145-154. View Source
